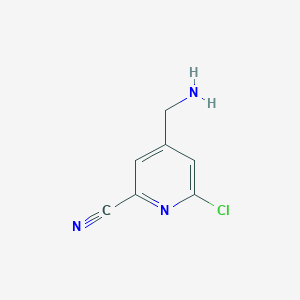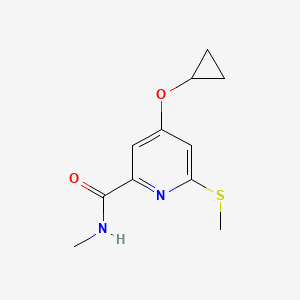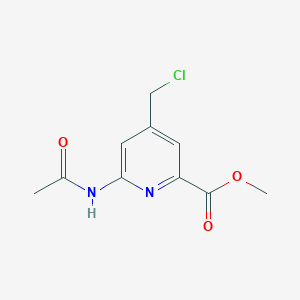
4-Chloro-6-formylpyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-formylpyridine-2-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a formyl group at the 6th position, and a carboxylic acid group at the 2nd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 6-formylpyridine-2-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective chlorination at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to a scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products:
Oxidation: 4-Chloro-6-carboxypyridine-2-carboxylic acid.
Reduction: 4-Chloro-6-hydroxymethylpyridine-2-carboxylic acid.
Substitution: 4-Amino-6-formylpyridine-2-carboxylic acid (when reacted with amines).
Applications De Recherche Scientifique
Chemistry: 4-Chloro-6-formylpyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives. It may also serve as a ligand in the development of metal complexes for biological applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-formylpyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-Chloro-2-pyridinecarboxylic acid: Similar structure but lacks the formyl group at the 6th position.
6-Formylpyridine-2-carboxylic acid: Similar structure but lacks the chloro group at the 4th position.
4-Chloro-6-hydroxypyridine-2-carboxylic acid: Similar structure but has a hydroxyl group instead of a formyl group at the 6th position.
Uniqueness: 4-Chloro-6-formylpyridine-2-carboxylic acid is unique due to the presence of both the chloro and formyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo selective reactions at different positions makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C7H4ClNO3 |
|---|---|
Poids moléculaire |
185.56 g/mol |
Nom IUPAC |
4-chloro-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClNO3/c8-4-1-5(3-10)9-6(2-4)7(11)12/h1-3H,(H,11,12) |
Clé InChI |
JJXISRLOBNUKRE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



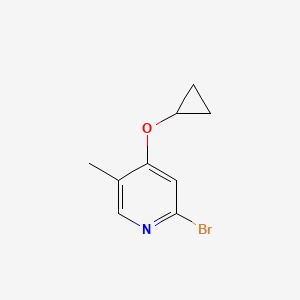

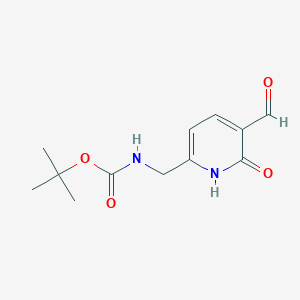
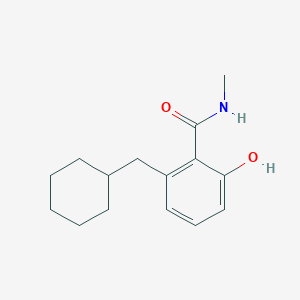
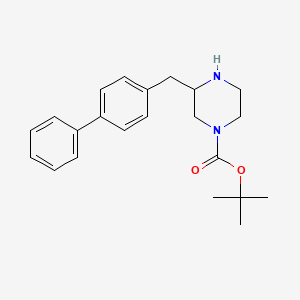

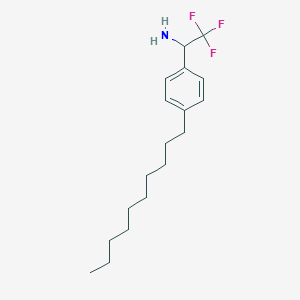
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
